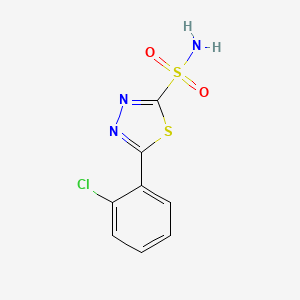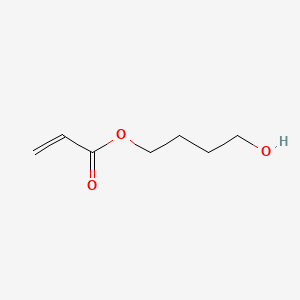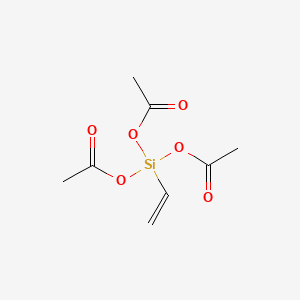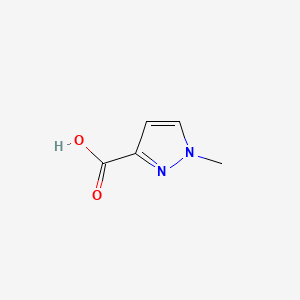
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺
描述
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺是一种杂环化合物,它包含一个噻二唑环,该环被氯苯基和磺酰胺基取代。
科学研究应用
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺在科学研究中有多种应用:
药物化学: 该化合物已显示出作为抗菌剂和抗癌剂的潜力。它可以抑制各种细菌和真菌菌株的生长,并已对其对癌细胞的细胞毒性作用进行了研究。
材料科学: 该化合物可用作合成具有独特电子和光学性能的先进材料的构建块.
生物学研究: 它可用作探针来研究酶抑制和蛋白质-配体相互作用.
作用机制
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺的作用机制涉及它与特定分子靶标的相互作用。 在药物应用中,该化合物可以抑制参与细菌细胞壁合成或癌细胞增殖的酶的活性 。磺酰胺基可以与酶的活性位点形成氢键,导致其活性被抑制。此外,氯苯基可以与酶中的疏水口袋相互作用,增强结合亲和力。
安全和危害
未来方向
The future directions for research on this compound would likely depend on its biological activity and potential applications. For example, if it shows promise as a drug, further studies might be conducted to optimize its properties and evaluate its efficacy and safety in preclinical and clinical trials .
准备方法
合成路线和反应条件
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺的合成通常涉及在特定条件下将适当的前体环化。 一种常见的方法是在碱(如氢氧化钠)存在下,使2-氯苯磺酰氯与硫代半碳酰肼反应,形成噻二唑环 。该反应通常在乙醇或乙腈等溶剂中于升高的温度下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但在更大规模上进行。使用连续流动反应器和优化的反应条件可以提高产物的产率和纯度。此外,使用催化剂和先进的纯化技术(如重结晶和色谱法)可以进一步提高生产过程的效率。
化学反应分析
反应类型
5-(2-氯苯基)-1,3,4-噻二唑-2-磺酰胺可以进行各种化学反应,包括:
氧化: 该化合物可以用过氧化氢或高锰酸钾等氧化剂氧化。
还原: 还原反应可以使用硼氢化钠或氢化铝锂等还原剂进行。
取代: 氯苯基可以与胺或硫醇等亲核试剂发生亲核取代反应。
常用试剂和条件
氧化: 过氧化氢在乙酸中或高锰酸钾在水中。
还原: 硼氢化钠在乙醇中或氢化铝锂在四氢呋喃中。
取代: 胺或硫醇在三乙胺等碱存在下。
主要产物
氧化: 形成砜衍生物。
还原: 形成胺衍生物。
取代: 形成取代的噻二唑衍生物。
相似化合物的比较
类似化合物
- 5-(2-氯苯基)-1,3,4-噻二唑-2-硫醇
- 5-(2-氯苯基)-1,3,4-恶二唑-2-磺酰胺
- 5-(2-氯苯基)-1,3,4-噻二唑-2-甲酰胺
比较
属性
IUPAC Name |
5-(2-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2S2/c9-6-4-2-1-3-5(6)7-11-12-8(15-7)16(10,13)14/h1-4H,(H2,10,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZVGOWIIHCUHAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(S2)S(=O)(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60970755 | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5541-92-4 | |
| Record name | Chlorzolamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005541924 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(2-Chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60970755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CHLORZOLAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J1RC4Y1VF0 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![N,N-diethyl-2-[[4-ethyl-5-(3-oxo-2-naphthalenylidene)-1H-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1195290.png)
![2-[(5,5-dimethyl-6H-[1,2,4]triazolo[3,4-a]isoquinolin-3-yl)thio]-1-[4-(2-methoxyphenyl)-1-piperazinyl]ethanone](/img/structure/B1195291.png)

![N-[(4-fluoro-3-methylphenyl)sulfonyl]glycine](/img/structure/B1195295.png)
![5-[(4-ethylphenoxy)methyl]-N-(2-pyridinylmethyl)-2-furancarboxamide](/img/structure/B1195296.png)
![(4Z)-2-(4-chlorophenyl)-4-[(E)-3-(furan-2-yl)prop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1195297.png)


